molecular formula C6H9NO4 B6589527 methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate CAS No. 1228376-64-4

methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate

Cat. No.: B6589527
CAS No.: 1228376-64-4
M. Wt: 159.1
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Description

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that belongs to the oxazolidine family. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate can be synthesized through multicomponent reactions involving 1,2-amino alcohols . One common method involves the metal-free domino annulation/Mannich reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction is typically carried out under mild conditions, yielding good to excellent results.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of oxazolidine derivatives with different functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted oxazolidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone and substituted oxazolidine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1228376-64-4

Molecular Formula

C6H9NO4

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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